Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse applications in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a bromine atom and an ethyl ester functional group, which significantly influence its reactivity and interaction with biological targets.
The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, which provide detailed information on its properties, synthesis, and applications. The compound's unique identifier is 1516750-51-8, and it is cataloged in several chemical databases for research purposes.
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is classified under heterocyclic compounds, specifically imidazo[1,2-a]pyridines. This classification is based on its structural framework, which includes a fused imidazole and pyridine ring system. Such compounds are often investigated for their potential therapeutic applications.
The synthesis of ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves multiple synthetic routes. Common methods include:
The synthesis often requires specific reaction conditions to optimize yield and purity. For instance, the use of continuous flow reactors has been noted to enhance efficiency in large-scale production. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis.
The molecular structure of ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate can be represented with the following InChI string:
This structure highlights the arrangement of atoms within the molecule, including the bromine atom at position six and the methyl group at position eight.
The molecular formula is , with a molecular weight of approximately 303.12 g/mol. The compound's electrostatic potential and topological properties can also be analyzed using computational methods to predict reactivity and interaction with biological targets.
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate participates in various chemical reactions:
The specific outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied. For example, substitution reactions may yield new functionalized derivatives that retain or enhance biological activity.
The mechanism of action for ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets within biological systems. This may include binding to enzymes or receptors that modulate their activity.
Studies have shown that such compounds may exhibit antimicrobial or anticancer properties by interfering with cellular processes or signaling pathways. The exact molecular targets vary depending on the biological context and specific structural modifications of the compound.
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically exhibits:
Key chemical properties include:
Relevant data from studies suggest that modifications to the structure can significantly impact both physical characteristics and reactivity.
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate has several notable applications:
Imidazo[1,2-a]pyridine represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and structural adaptability. This fused bicyclic heterocycle features in multiple marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem, underscoring its therapeutic relevance [5] [8]. The scaffold’s "drug prejudice" nature—characterized by favorable bioavailability, metabolic stability, and diverse target engagement—makes it ideal for structural derivatization [3]. Brominated and alkyl-substituted variants like ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 907945-82-8) exemplify strategic modifications to enhance target affinity and physicochemical properties. This compound’s molecular framework (C₁₁H₁₁BrN₂O₂, MW: 283.13) combines a carboxylate ester at C-2, bromine at C-6, and methyl at C-8, enabling precise interactions with biological targets [2] [7].
Property | Value/Descriptor |
---|---|
CAS Number | 907945-82-8 |
Molecular Formula | C₁₁H₁₁BrN₂O₂ |
Molecular Weight | 283.13 g/mol |
IUPAC Name | Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
Key Substituents | - C2: Ethyl carboxylate- C6: Bromo- C8: Methyl |
Bromination at the C6 position of imidazo[1,2-a]pyridine introduces strategic advantages for pharmacophore development. Bromine acts as a directing group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and facilitates late-stage functionalization, enabling rapid diversification of the core scaffold [2] [7]. Regiochemical specificity is critical: C6-brominated derivatives like ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate exhibit distinct electronic profiles compared to C5- or C7-brominated isomers, influencing their π-stacking capacity and dipole moments. For example, the electron-withdrawing bromine at C6 reduces electron density at N1 and C2, enhancing the carboxylate’s electrophilicity for nucleophilic substitutions or amide couplings [7].
In antimycobacterial applications, C6 bromination improves potency against Mycobacterium tuberculosis (Mtb). Abrahams’ high-throughput screening identified bromo-substituted imidazo[1,2-a]pyridines as inhibitors of cytochrome bcc complex (QcrB subunit), with MIC₈₀ values reaching 0.03 μM [8]. The bromine atom’s size and hydrophobicity enable optimal van der Waals contacts within the QcrB binding pocket, as evidenced by co-crystallization studies of analogs like Q203 (telacebec) [8]. Additionally, bromine serves as a bioisosteric replacement for methyl or chlorine in SAR campaigns, fine-tuning lipophilicity (logP) without compromising metabolic stability [6].
The 8-methyl group in ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate exemplifies steric and electronic bioisosterism. Methyl substitution at C8 induces conformational constraints that shield the C6-Br bond from enzymatic debromination while optimizing the scaffold’s planarity for membrane penetration [6] [8]. This contrasts with C6-methyl isomers (e.g., ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, CAS: 847446-55-3), where steric repulsion distorts the imidazo-pyridine dihedral angle, reducing target affinity [2] [9].
The methyl group acts as a lipophilicity modulator, lowering the compound’s calculated logP by 0.3–0.5 units compared to non-methylated analogs (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, logP = 2.1) [6]. This balances membrane permeability and aqueous solubility—critical for oral bioavailability. In bioisosteric replacement strategies, the 8-methyl group mimics:
Compound | logP | Aqueous Solubility (μM) | Mtb MIC₉₀ (μM) |
---|---|---|---|
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 2.1 | 38 | 1.9 |
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | 1.8 | 62 | 0.07 |
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | 2.0 | 45 | 0.49 |
Furthermore, crystallographic analyses reveal that the 8-methyl group induces a bent conformation in the imidazo[1,2-a]pyridine core, positioning the C2-carboxylate orthogonally to the pyridine ring. This orientation mimics natural ligands in ATP-binding sites (e.g., kinase inhibitors), enabling hydrogen bonding with backbone amides [4] [8]. In cytochrome bcc inhibitors, this conformation optimizes interactions with helix residues in the QcrB subunit, explaining the 10-fold potency boost over non-methylated analogs [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1